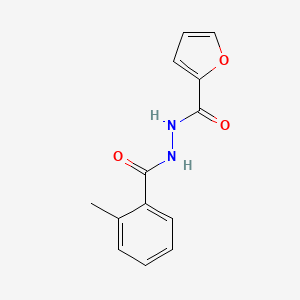

N'-(2-methylbenzoyl)furan-2-carbohydrazide

Description

N'-(2-Methylbenzoyl)furan-2-carbohydrazide is an aroylhydrazone derivative characterized by a furan-2-carbohydrazide backbone substituted with a 2-methylbenzoyl group. This compound belongs to a class of hydrazide-hydrazone hybrids widely studied for their structural diversity, hydrogen-bonding capabilities, and biological activities. The 2-methylbenzoyl substituent introduces steric and electronic effects, influencing molecular conformation, crystal packing, and reactivity.

Properties

IUPAC Name |

N'-(2-methylbenzoyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-5-2-3-6-10(9)12(16)14-15-13(17)11-7-4-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRASPBYPEUBXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methylbenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(2-methylbenzoyl)furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylbenzoyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The furan ring and carbohydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carbohydrazide derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: In biological research, N’-(2-methylbenzoyl)furan-2-carbohydrazide is investigated for its potential as an antimicrobial and anticancer agent.

Medicine: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N’-(2-methylbenzoyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Crystallographic Features

Aroylhydrazones with furan-2-carbohydrazide scaffolds exhibit distinct conformational variations depending on substituents. Below is a comparative analysis:

Key Observations :

- Dihedral Angles: Electron-donating groups (e.g., dimethylamino in ) reduce steric strain, resulting in smaller dihedral angles (~25°), whereas bulkier or electron-withdrawing groups (e.g., methylsulfanyl in ) increase angles (~35°). The 2-methylbenzoyl group in the target compound likely adopts an intermediate angle due to moderate steric hindrance.

- Hydrogen Bonding : All analogs form N–H⋯O interactions, often generating 1D chains or 2D sheets. The 2-methyl group may enhance C–H⋯π stacking with adjacent aromatic systems, a feature observed in methyl-substituted benzohydrazides .

Physicochemical and Spectroscopic Properties

Solubility and Stability:

- Metal complexes of these ligands, however, show improved solubility due to coordination-induced polarity changes .

- The 2-methylbenzoyl group may enhance lipophilicity (logP ~2.5–3.0), as inferred from structurally similar compounds (e.g., N'-[(E)-2H-chromen-3-ylmethylidene]furan-2-carbohydrazide, logP = 1.79) .

Spectroscopic Trends:

- FT-IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) are consistent across analogs. The 2-methylbenzoyl group may shift C=O peaks slightly due to conjugation effects .

- NMR : Hydrazide NH protons typically resonate at δ 10–12 ppm (¹H NMR), while furan protons appear at δ 6.5–7.5 ppm. Substituents like methylsulfanyl or methoxy induce downfield shifts in aromatic protons .

Mechanistic Insights :

Biological Activity

N'-(2-methylbenzoyl)furan-2-carbohydrazide is a hydrazone derivative that has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

N'-(2-methylbenzoyl)furan-2-carbohydrazide is synthesized through the condensation reaction between 2-methylbenzoyl hydrazine and furan-2-carboxylic acid. This process typically involves the use of solvents such as ethanol or methanol under reflux conditions. The resulting compound features a furan ring, which is known for its biological activity, and a hydrazone linkage that enhances its reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N'-(2-methylbenzoyl)furan-2-carbohydrazide. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells (HCT-116). The mechanism of action appears to involve the induction of apoptosis through the modulation of apoptotic proteins.

Table 1: Anticancer Activity of N'-(2-methylbenzoyl)furan-2-carbohydrazide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.3 | Induction of apoptosis via Bax/Bcl-2 ratio |

| HepG2 | 12.7 | ROS generation and caspase activation |

| HCT-116 | 10.5 | Cell cycle arrest in S phase |

Antimicrobial Activity

In addition to its anticancer properties, N'-(2-methylbenzoyl)furan-2-carbohydrazide has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi, revealing promising results.

Table 2: Antimicrobial Efficacy of N'-(2-methylbenzoyl)furan-2-carbohydrazide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antiviral Activity

The antiviral potential of N'-(2-methylbenzoyl)furan-2-carbohydrazide has also been investigated. Preliminary results indicate that it may inhibit viral replication in vitro, particularly against certain strains of influenza virus. The compound's ability to interfere with viral entry or replication processes is currently under investigation.

Case Studies

- Case Study on Breast Cancer Cells : A recent study focused on the effects of N'-(2-methylbenzoyl)furan-2-carbohydrazide on MDA-MB-231 cells. The compound was found to significantly reduce cell viability and induce apoptosis through increased expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels. The Bax/Bcl-2 ratio increased significantly, indicating a shift towards apoptosis.

- Antimicrobial Testing : In vitro tests conducted against various bacterial strains showed that N'-(2-methylbenzoyl)furan-2-carbohydrazide effectively inhibited microbial growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.